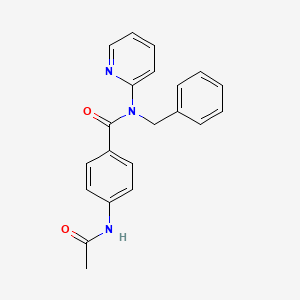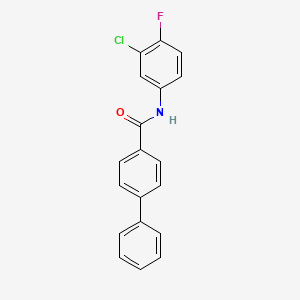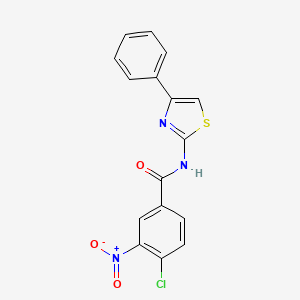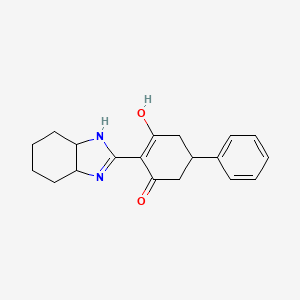
N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide is an organic compound with a complex structure that includes benzyl, acetamido, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide typically involves multiple steps. One common method is the condensation reaction between 4-acetamidobenzoyl chloride and 2-aminopyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent.
Material Science: The compound has been used in the development of spin-crossover materials, which have applications in sensors and memory devices.
Biological Studies: It has been used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)benzamide: Used in spin-crossover materials.
N-benzimidazol-2yl benzamide: Studied for its hypoglycemic effects.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.
Uniqueness
N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an anti-tubercular agent and its application in material science make it a compound of significant interest in both medicinal and industrial research .
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-acetamido-N-benzyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19N3O2/c1-16(25)23-19-12-10-18(11-13-19)21(26)24(20-9-5-6-14-22-20)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
RUHBBJDSSICJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine](/img/structure/B11180642.png)
![N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11180649.png)
![6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180653.png)
![2-[(3-ethoxypropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11180659.png)
![N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B11180669.png)
![(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11180672.png)

![1-(1-methoxypropan-2-yl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11180679.png)

![2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B11180683.png)

![7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11180693.png)
